TAK1 Inhibition: A study on LPS-stimulated murine macrophages suggested that Diosmetin 7-O-beta-D-Glucuronide might exert anti-inflammatory effects by inhibiting TAK1 (Transforming growth factor beta-activated kinase 1). This inhibition could lead to a reduction in the activation of key inflammatory pathways like NF-κB, p38, and JNK, ultimately suppressing the production of inflammatory mediators. []
AP-1 and MAPK Signaling Pathway Inactivation: Research using RAW 264.7 macrophages indicated that Diosmetin 7-O-beta-D-Glucuronide might inhibit LPS-induced inflammation by inactivating AP-1 (Activator protein-1) and MAPK (Mitogen-activated protein kinase) signaling pathways. This inactivation could disrupt the production of inflammatory cytokines like NO, PGE2, and TNF-α, contributing to its anti-inflammatory effects. []
Potential Role in Cardiovascular Health: Preliminary research indicates that Diosmetin 7-O-beta-D-Glucuronide might play a role in supporting cardiovascular health. This potential is linked to its anti-inflammatory and antioxidant properties, which could contribute to maintaining healthy blood vessels and reducing the risk of cardiovascular diseases. [] Nevertheless, further investigations are essential to validate these preliminary findings and elucidate its precise mechanisms of action in cardiovascular health.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: